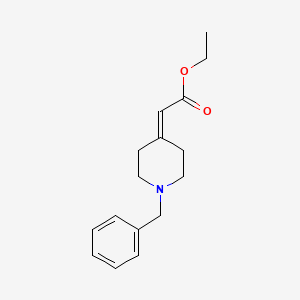

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKOLEGJTTYPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438983 | |

| Record name | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40110-55-2 | |

| Record name | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Benzylpiperidin-4-ylidene)acetic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, a valuable intermediate in medicinal chemistry. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a high-yield and stereoselective method for its preparation. A Wittig reaction approach is also presented as a viable alternative. This document details the experimental protocols, quantitative data, and reaction mechanisms to facilitate its application in a research and development setting.

Overview of Synthetic Strategies

The synthesis of this compound is most effectively achieved through an olefination reaction of the precursor, 1-benzyl-4-piperidone. Two principal methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

The Horner-Wadsworth-Emmons reaction is often the preferred method due to its generally higher yields, excellent E-stereoselectivity, and the facile removal of the water-soluble phosphate byproduct, which simplifies the purification process. This reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding ylide used in the Wittig reaction.

The Wittig reaction is a classic and reliable method for alkene synthesis. It utilizes a phosphorus ylide to convert a ketone into the desired alkene. While it can be a highly effective method, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound via the Horner-Wadsworth-Emmons and Wittig reactions.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.26 | Starting Material | 3612-20-2 |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | HWE Reagent | 867-13-0 |

| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | Wittig Reagent | 1099-45-2 |

| Sodium Hydride | NaH | 24.00 | Base (HWE) | 7646-69-7 |

| This compound | C₁₆H₂₁NO₂ | 259.34 | Product | 40110-55-2 |

Table 2: Comparison of Synthetic Routes

| Reaction Type | Reagent | Base | Solvent | Reported Yield |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Sodium Hydride | Tetrahydrofuran | 98.0%[1] |

| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | Not specified | Not specified | 91.0%[1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Synthesis

This protocol is adapted from established procedures for the HWE reaction and is optimized for the synthesis of the target compound.[1][2]

Materials:

-

1-Benzyl-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous THF is added to the flask to create a slurry. The slurry is cooled to 0 °C in an ice bath. A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added slowly via the dropping funnel. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Reaction with Ketone: The reaction mixture is cooled back to 0 °C. A solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[2]

Wittig Synthesis

This protocol provides a general framework for the Wittig reaction to synthesize the target compound.

Materials:

-

1-Benzyl-4-piperidone

-

Ethyl (triphenylphosphoranylidene)acetate

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask, Ethyl (triphenylphosphoranylidene)acetate (1.0-1.2 equivalents) is dissolved in an anhydrous solvent under a nitrogen atmosphere.

-

Addition of Ketone: A solution of 1-benzyl-4-piperidone (1.0 equivalent) in the same anhydrous solvent is added to the ylide solution. The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow for HWE Synthesis

Caption: Step-by-step workflow for the HWE synthesis and purification.

References

An In-depth Technical Guide to the 4-Anilino-6,7-dimethoxyquinazoline Core Scaffold

Authored for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research purposes only and not intended for diagnostic or therapeutic use.

Introduction

The 4-anilino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Compounds based on this core structure are potent inhibitors of receptor tyrosine kinases (RTKs), playing a crucial role in blocking the signaling pathways that drive tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of derivatives of this important pharmacophore, with a focus on their inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

While the initial inquiry referenced CAS number 40110-55-2, which corresponds to Ethyl 2-(1-benzyl-4-piperidinylidene)acetate, the detailed requirements for a technical guide on a pharmacologically active compound with relevance to signaling pathways and drug development strongly indicate an interest in the 4-anilino-6,7-dimethoxyquinazoline core. This guide will therefore focus on this latter class of compounds.

Physicochemical and Spectroscopic Characterization

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are typically characterized using a suite of analytical techniques to confirm their structure and purity.[1] These methods are essential for quality control and for establishing structure-activity relationships (SAR).

Table 1: Key Characterization Data for Representative 4-Anilino-6,7-dimethoxyquinazoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₂₀ClN₄O₂ | 431.13 | 330-332 | ¹H-NMR (300 MHz; DMSO-d₆): δ (ppm) 13.89 (s, 1H), 10.67 (s, 1H), 8.33 (s, 1H), 8.23 (d, J = 8.3 Hz, 2H), 8.11 (s, 1H), 7.79 (d, J = 8.5 Hz, 1H), 7.68 (d, J = 8.9 Hz, 3H), 7.38 (s, 1H), 7.30 (d, J = 8.7 Hz, 1H), 6.68 (d, J = 7.0 Hz, 1H), 4.01 (s, 3H), 3.99 (s, 3H)[2] |

| N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₂₀BrN₄O₂ | 475.08 | 280-282 | ¹H-NMR (300 MHz; DMSO-d₆): δ (ppm) 10.70 (s, 1H), 8.34 (d, J = 7.0 Hz, 1H), 8.20–8.14 (m, 3H), 7.82 (d, J = 8.2 Hz, 3H), 7.72 (s, 1H), 7.42 (d, J = 3.6 Hz, 1H), 7.31 (d, J = 8.3 Hz, 1H), 6.70 (d, J = 6.9 Hz, 1H), 4.03 (s, 3H), 4.01 (s, 3H)[2] |

| N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₁₉Cl₂N₄O₂ | 465.09 | 254-257 | ¹H-NMR (300 MHz; DMSO-d₆): δ (ppm) 8.76 (s, 1H), 8.24 (d, J = 5.2 Hz, 1H), 7.72–7.52 (m, 6H), 7.24–7.21 (m, 2H), 6.73 (d, J = 5.3 Hz, 1H), 3.95 (s, 3H), 3.91 (s, 3H)[2] |

Experimental Protocols

Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A common synthetic route to 4-anilino-6,7-dimethoxyquinazoline derivatives involves the nucleophilic substitution of a leaving group at the 4-position of the quinazoline ring with a substituted aniline.

Caption: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline derivatives.

Detailed Protocol:

-

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline:

-

A mixture of 6,7-dimethoxyquinazolin-2,4-dione and phosphorous oxychloride (POCl₃) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for approximately 5 hours.[3]

-

After cooling, the reaction mixture is carefully poured into ice-cold water with stirring.

-

The resulting precipitate is collected by filtration and washed with distilled water to yield the intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.[3]

-

-

Synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives:

-

The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate is refluxed with the desired substituted aniline in a suitable solvent, such as isopropanol, for about 6 hours.[3]

-

Upon completion of the reaction, the mixture is cooled, and the final product is isolated, typically through filtration and purification by recrystallization or column chromatography.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT116, K562, SKBR3) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 4-anilino-6,7-dimethoxyquinazoline derivatives and incubated for another 24 hours.

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a further 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Biological Activity and Signaling Pathway Inhibition

The anticancer activity of 4-anilino-6,7-dimethoxyquinazoline derivatives stems from their ability to inhibit key signaling pathways involved in tumor progression, primarily the EGFR and VEGFR pathways.[4][5]

Inhibitory Activity Data

The following table summarizes the inhibitory activities of several representative 4-anilino-6,7-dimethoxyquinazoline derivatives against various cancer cell lines and target kinases.

Table 2: In Vitro Inhibitory Activity of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

| Compound/Derivative | Target(s) | Cell Line | IC₅₀ Value | Reference |

| Compound 19h | EGFR | A549, HT-29 | 0.47 nM (EGFR inhibition) | [6] |

| Compound 12n | c-Met | A549, MCF-7, MKN-45 | 0.030 ± 0.008 µM (c-Met inhibition) | [7] |

| F-MPG | EGFR | HCC827 | 5.3 nM | [8] |

| OH-MPG | EGFR | HCC827 | 2.0 nM | [8] |

| Compound 19 | EGFR | - | 12.1 ± 1.6 nM | [9] |

| Compound 20 | EGFR | - | 13.6 ± 0.8 nM | [9] |

| Compound 14b | VEGFR-2 | Hep-G2, MCF-7 | 0.016 ± 0.002 µM (VEGFR-2 inhibition) | [10] |

| Compound 8h | VEGFR-2 | MCF-7 | 60.27 nM (VEGFR-2 inhibition) | [11] |

Signaling Pathway Inhibition

By binding to the ATP-binding site of the kinase domain of EGFR and VEGFR, these compounds block the autophosphorylation and activation of these receptors. This, in turn, inhibits downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.[4][9]

Caption: Inhibition of EGFR/VEGFR signaling by 4-anilino-6,7-dimethoxyquinazoline derivatives.

Conclusion

The 4-anilino-6,7-dimethoxyquinazoline scaffold represents a highly successful pharmacophore in the development of targeted anticancer agents. Its derivatives have demonstrated potent inhibitory activity against key receptor tyrosine kinases, leading to the disruption of critical signaling pathways in cancer cells. The synthetic accessibility and the potential for diverse functionalization of this core structure continue to make it an attractive platform for the design and discovery of novel and more effective cancer therapeutics. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of these compounds holds significant promise for advancing cancer treatment.

References

- 1. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS: 40110-55-2)

Abstract

This compound is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of complex molecular frameworks. Its prevalence in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system, necessitates a comprehensive understanding of its physical and chemical properties. This guide provides a detailed examination of the compound's molecular structure, physicochemical characteristics, reactivity, and spectroscopic profile. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, offering detailed protocols for empirical analysis and characterization.

Introduction

The strategic design of novel therapeutic agents often relies on a toolkit of versatile molecular scaffolds. This compound, a derivative of piperidine, represents one such critical scaffold. The piperidine ring is a ubiquitous feature in numerous natural products and pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This compound's specific arrangement—featuring a benzyl-protected amine, an exocyclic double bond, and an ethyl ester—provides multiple handles for synthetic modification.

Significance in Medicinal Chemistry

This compound is a key precursor in the synthesis of various pharmacologically active molecules.[1][2] Its structural motifs are particularly relevant in the design of agents for neurological disorders, such as Alzheimer's and Parkinson's disease, where it can be modified to enhance binding affinity to specific receptors.[1] The ability to readily functionalize the molecule makes it an invaluable starting point for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery pipelines.[1][2]

Scope of the Guide

This technical guide offers a holistic overview of this compound. It begins with fundamental identification and structural details, transitions to an in-depth analysis of its physical and chemical properties, outlines its reactivity and synthetic origins, and provides protocols for its analytical characterization. The guide concludes with essential information on stability, storage, and safe handling, ensuring a comprehensive resource for laboratory practice.

Molecular Structure and Identification

A precise understanding of the molecule's structure and its associated identifiers is fundamental for any scientific investigation.

Chemical Structure

The structure consists of a piperidine ring N-substituted with a benzyl group. An ethyl acetate group is attached via an exocyclic double bond at the C4 position of the piperidine ring.

Canonical SMILES: CCOC(=O)C=C1CCN(CC1)CC2=CC=CC=C2[3]

Key Identifiers

The following table summarizes the essential identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 40110-55-2 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₆H₂₁NO₂ | [1][3][4][6][7] |

| Molecular Weight | 259.34 g/mol | [1][3][4] |

| IUPAC Name | ethyl (1-benzyl-4-piperidinylidene)acetate | [5] |

| InChI Key | ZKKOLEGJTTYPDH-UHFFFAOYSA-N | [5][6] |

Physical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to formulation and storage.

Tabulated Physical Data

| Property | Value | Source(s) |

| Physical Form | Yellow liquid / White or light yellow crystalline powder | [2][5] |

| Boiling Point | 130°C @ 0.75 mmHg | [3][6] |

| Density | 1.129 g/cm³ | [1][3][6] |

| Flash Point | 127.8°C | [3][6] |

| Refractive Index | 1.592 | [6] |

| Vapor Pressure | 1.24 x 10⁻⁵ mmHg @ 25°C | [3] |

Note on Physical State: The discrepancy between a liquid and solid form is likely attributable to the purity of the material. Highly pure compounds are more likely to exist in a stable crystalline state, whereas minor impurities can lead to a liquid or oily appearance.

Computational Properties and Solubility Profile

Computational descriptors provide insight into the molecule's behavior in biological and chemical systems.

| Property | Value | Source(s) |

| LogP (Octanol/Water) | ~2.7 | [3][4] |

| pKa (Predicted) | 7.92 ± 0.20 | [3] |

| Polar Surface Area (PSA) | 29.54 Ų | [3][4] |

| Hydrogen Bond Acceptors | 3 | [3][4] |

| Hydrogen Bond Donors | 0 | [3][4] |

| Rotatable Bonds | 4-5 | [3][4] |

The LogP value of ~2.7 indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in organic solvents such as ethanol, ethyl acetate, and dichloromethane.[8] The tertiary amine provides a basic center (predicted pKa ~7.9), allowing for salt formation with acids to potentially improve aqueous solubility.

Protocol: Experimental Determination of Aqueous Solubility

The Shake-Flask method (OECD Guideline 105) is a standard protocol for determining water solubility. The causality behind this method is to allow a compound to reach its saturation equilibrium in water, after which the concentration of the dissolved substance is measured.

Objective: To determine the saturation solubility of this compound in water at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the compound to a flask containing purified water (e.g., 5 mg/mL, well above predicted solubility).

-

Equilibration: Seal the flask and agitate it in a constant-temperature water bath (e.g., 25°C) for 24-48 hours. This extended time ensures that equilibrium is reached. A preliminary test can confirm the time needed to achieve saturation.

-

Phase Separation: After equilibration, let the flask stand in the water bath to allow undissolved material to settle. Centrifugation at the same temperature is recommended for complete separation.

-

Sampling & Analysis: Carefully extract a sample from the clear, supernatant aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or LC-MS.

-

Validation: The process should be repeated at least in triplicate to ensure reproducibility. The presence of solid material at the end of the experiment validates that saturation was achieved.

Chemical Properties and Reactivity

The compound's utility stems from its distinct reactive centers, which allow for diverse synthetic transformations.

Key Reactivity Centers

The molecule's reactivity is governed by its principal functional groups: the tertiary amine, the α,β-unsaturated ester, and the benzyl group.

Caption: Key reactive sites and potential transformations.

-

α,β-Unsaturated Ester: Susceptible to nucleophilic attack. It can undergo hydrolysis to the corresponding carboxylic acid or reduction to an allylic alcohol. The double bond can be reduced via catalytic hydrogenation.

-

Tertiary Amine: As a Lewis base, it readily forms salts with acids.

-

Benzyl Group: Can be removed under hydrogenolysis conditions (e.g., H₂/Pd), deprotecting the piperidine nitrogen for further functionalization.

Synthetic Routes

This compound is commonly prepared from 1-benzyl-4-piperidone. A standard and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction.

Causality of Experimental Choice: The HWE reaction is chosen over the classic Wittig reaction because the resulting phosphate byproduct is water-soluble and easily removed, simplifying purification. The reaction typically employs a phosphonate ester, such as triethyl phosphonoacetate, and a non-nucleophilic base (e.g., NaH) to generate the stabilized carbanion required for the olefination.

Caption: Proposed Horner-Wadsworth-Emmons synthetic workflow.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for clear prediction of its spectroscopic features.

Predicted Spectroscopic Data

-

¹H NMR: Expected signals include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the vinyl proton (~5.7 ppm), a quartet for the ethyl ester -CH₂- (~4.1 ppm), a singlet for the benzylic -CH₂- (~3.5 ppm), multiplets for the piperidine ring protons (~2.3-2.6 ppm), and a triplet for the ethyl ester -CH₃ (~1.2 ppm).

-

¹³C NMR: Key signals would correspond to the ester carbonyl (~166 ppm), aromatic carbons (~127-138 ppm), carbons of the C=C double bond (~115 and 158 ppm), the benzylic carbon (~63 ppm), the ester -OCH₂- carbon (~59 ppm), piperidine ring carbons (~30-55 ppm), and the ester methyl carbon (~14 ppm).

-

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the ester (~1715 cm⁻¹), a C=C stretch (~1650 cm⁻¹), C-O stretches (~1150-1250 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.

-

Mass Spectrometry: The nominal mass would be 259. The molecular ion peak [M]⁺ at m/z 259 would be expected. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) or the benzyl group (-91).

Protocol: Acquisition and Interpretation of Spectroscopic Data

Objective: To confirm the identity and purity of a synthesized batch of this compound.

Workflow:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a thin film on a salt plate (for liquids) or a KBr pellet (for solids) for IR spectroscopy. Dissolve a minute quantity in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard spectrometer (e.g., 400 MHz).

-

Record the IR spectrum using an FTIR spectrometer.

-

Obtain a mass spectrum using an ESI or EI source. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

-

Data Interpretation (Self-Validation):

-

NMR: Compare the observed chemical shifts, coupling constants, and integrations with the predicted values. The data must be self-consistent (e.g., the integration of the ethyl group quartet and triplet should be in a 2:3 ratio).

-

IR: Confirm the presence of the key functional group frequencies (C=O, C=C).

-

MS: Verify that the molecular ion peak matches the calculated molecular weight (259.1572 for [M+H]⁺). The isotopic pattern should match that of a C₁₆H₂₁NO₂ compound.

-

Purity Assessment: Purity can be estimated from the ¹H NMR spectrum by identifying and integrating impurity signals relative to the product signals. HPLC is the preferred method for quantitative purity analysis.

-

Stability, Storage, and Safety

Proper handling and storage are paramount to maintaining the compound's integrity and ensuring laboratory safety.

Chemical Stability

The compound is generally stable under normal conditions.[9] However, the ester functionality is susceptible to hydrolysis in the presence of strong acids or bases. It should be protected from incompatible materials such as strong oxidizing agents.[10]

Recommended Storage and Handling Protocols

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.[4]

-

Handling: Use in a well-ventilated area or a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of any vapors.[6][11]

Hazard Identification and Safety Precautions

The compound is classified with the following hazards.

| Hazard Information | Code | Description | Source(s) |

| GHS Pictogram | GHS07 | Exclamation Mark | [4] |

| Signal Word | Warning | [4][5] | |

| Hazard Statements | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4][5] | |

| H319 | Causes serious eye irritation. | [4][5] | |

| H335 | May cause respiratory irritation. | [4][5] |

Conclusion

This compound is a compound of significant value in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, establish it as a cornerstone building block for drug discovery. This guide has provided a comprehensive technical overview, from its molecular identity and physical characteristics to its chemical behavior and analytical confirmation. The inclusion of detailed protocols and explanations of experimental causality is intended to empower researchers to utilize this important intermediate with confidence, precision, and safety.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 40110-55-2 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic and Synthetic Elucidation of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a reliable synthetic route for Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. Due to the limited availability of experimental spectra in public databases, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a detailed characterization of the target molecule. Furthermore, a robust experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction is presented, complete with a logical workflow diagram.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C₁₆H₂₁NO₂; Molar Mass: 259.34 g/mol ). These predictions are derived from established chemical shift correlation tables, spectral databases of analogous structures, and computational chemistry models.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Predicted for CDCl₃ at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 5H | Ar-H (benzyl) |

| ~5.70 | s | 1H | =CH -COOEt |

| ~4.15 | q | 2H | O-CH₂ -CH₃ |

| ~3.50 | s | 2H | N-CH₂ -Ph |

| ~2.90 | t | 2H | C(=CH)-CH₂ -N |

| ~2.50 | t | 2H | =C-CH₂ -CH₂-N |

| ~2.45 | t | 2H | N-CH₂-CH₂ -C= |

| ~2.35 | t | 2H | N-CH₂-CH₂ -C= |

| ~1.25 | t | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Predicted for CDCl₃ at 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~166.5 | C | C =O |

| ~155.0 | C | C =CH-COOEt |

| ~138.0 | C | Ar-C (ipso, benzyl) |

| ~129.0 | CH | Ar-C H (benzyl) |

| ~128.2 | CH | Ar-C H (benzyl) |

| ~127.0 | CH | Ar-C H (benzyl) |

| ~116.0 | CH | =C H-COOEt |

| ~63.2 | CH₂ | N-C H₂-Ph |

| ~59.8 | CH₂ | O-C H₂-CH₃ |

| ~53.0 | CH₂ | N-C H₂-CH₂ (piperidine) |

| ~36.0 | CH₂ | =C-C H₂-CH₂-N |

| ~29.0 | CH₂ | N-CH₂-C H₂-C= |

| ~14.3 | CH₃ | O-CH₂-C H₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1645 | Medium | C=C stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1250-1150 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch |

| ~740, ~700 | Strong | Aromatic C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion |

| 259 | [M]⁺ (Molecular Ion) |

| 214 | [M - OEt]⁺ |

| 186 | [M - COOEt]⁺ |

| 168 | [M - C₇H₇]⁺ (loss of benzyl) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, 1-benzyl-4-piperidone.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

-

1-benzyl-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel to the cooled slurry.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

-

-

Olefination Reaction:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (1-benzyl-4-piperidone) is consumed.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (three times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

Introduction

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a key heterocyclic intermediate in medicinal chemistry. Its piperidine core and benzyl group make it a versatile scaffold for synthesizing a range of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2] Accurate structural elucidation is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound, offering a predictive interpretation grounded in fundamental principles and empirical data. We will dissect the molecule's structure to forecast the chemical shift, multiplicity, and integration of each proton signal, present a robust experimental protocol for data acquisition, and summarize the expected spectral data for unambiguous compound verification.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct, non-equivalent proton environments within the molecule. The structure of this compound (C₁₆H₂₁NO₂) is comprised of four key moieties: a benzyl group, a piperidine ring, an ethyl acetate group, and a vinylic linkage.[3][4] Each unique proton environment will give rise to a distinct signal in the ¹H NMR spectrum.

Below is a diagram illustrating the molecular structure with each unique proton environment labeled alphabetically for the subsequent spectral analysis.

Caption: Molecular structure of this compound with proton environments labeled (a-g).

Predictive ¹H NMR Spectral Analysis (Solvent: CDCl₃, Standard: TMS)

The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[5]

-

Aromatic Protons (c): The five protons on the phenyl ring of the benzyl group are expected to appear in the aromatic region, typically between δ 7.20-7.40 ppm . Due to free rotation, they often resolve as a complex multiplet, integrating to 5H .[6]

-

Vinylic Proton (e): This single proton is attached to an sp²-hybridized carbon and is deshielded by the anisotropic effect of the C=C double bond and the electron-withdrawing character of the adjacent ester group (C=O).[7] This will shift its signal significantly downfield, predicted to be a singlet at approximately δ 5.70-5.90 ppm , integrating to 1H .

-

Ethyl Ester Protons (f, g): This group gives rise to two characteristic signals.

-

The methylene protons (f , -O-CH₂-) are adjacent to an electronegative oxygen atom, causing a downfield shift. They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).[8] The predicted chemical shift is δ 4.10-4.20 ppm , integrating to 2H .[9]

-

The methyl protons (g , -CH₃) are further from the oxygen and will appear more upfield. They will be split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[8] The predicted chemical shift is δ 1.20-1.30 ppm , integrating to 3H .[9]

-

-

Benzylic Protons (d): The two protons of the benzylic methylene group (-N-CH₂-Ph) are adjacent to both the nitrogen atom and the aromatic ring. They are chemically equivalent and have no adjacent protons, so they are expected to appear as a sharp singlet. Their position is influenced by the deshielding effect of the adjacent nitrogen. The predicted chemical shift is δ 3.50-3.60 ppm , integrating to 2H .[6]

-

Piperidine Ring Protons (a, b): The protons on the saturated piperidine ring exist in two distinct environments relative to the nitrogen atom and the exocyclic double bond.

-

Protons (a) are on carbons C2 and C6, which are alpha to the nitrogen atom. The electronegativity of nitrogen deshields these protons. They are expected to resonate as a multiplet (likely a triplet of triplets, often appearing as a broad multiplet) around δ 2.60-2.80 ppm , integrating to 4H .[10][11]

-

Protons (b) are on carbons C3 and C5, which are beta to the nitrogen but adjacent to the sp² carbon of the ylidene group. This proximity to the double bond will also cause some deshielding. These protons are expected to appear as a multiplet around δ 2.40-2.60 ppm , integrating to 4H . The signals for protons (a) and (b) may overlap, creating a complex multiplet region.

-

Data Summary: Predicted ¹H NMR Assignments

| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | Piperidine C2-H₂, C6-H₂ | 2.60 - 2.80 | Multiplet | 4H |

| b | Piperidine C3-H₂, C5-H₂ | 2.40 - 2.60 | Multiplet | 4H |

| c | Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |

| d | Benzylic (-CH₂-Ph) | 3.50 - 3.60 | Singlet | 2H |

| e | Vinylic (=CH-) | 5.70 - 5.90 | Singlet | 1H |

| f | Ethyl Methylene (-O-CH₂-) | 4.10 - 4.20 | Quartet | 2H |

| g | Ethyl Methyl (-CH₃) | 1.20 - 1.30 | Triplet | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum. The methodology is designed to be self-validating by ensuring sample purity, accurate referencing, and appropriate instrument settings.

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Transfer the sample into a standard 5 mm NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for a wide range of organic compounds and has a minimal residual solvent peak at δ 7.26 ppm.[8]

-

Add a small drop of Tetramethylsilane (TMS) to serve as the internal standard, defining the 0.00 ppm reference point.[5]

-

Cap the NMR tube securely and vortex gently until the sample is completely dissolved, ensuring a homogenous solution.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the prepared sample into the NMR spectrometer's autosampler or manual probe.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved peaks.

-

Set the acquisition parameters. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the spectrum by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction (zero- and first-order) to ensure all peaks have a positive, symmetrical lineshape.

-

Calibrate the spectrum by setting the TMS peak to exactly δ 0.00 ppm.

-

Integrate the area under each distinct signal. The relative integral values correspond to the ratio of protons in each environment.[8]

-

Analyze the processed spectrum, assigning each signal based on its chemical shift, integration, and splitting pattern as detailed in the predictive analysis.

-

Conclusion

The ¹H NMR spectrum of this compound provides a rich set of signals that, when correctly interpreted, serve as a definitive fingerprint for the molecule's structure. Key identifying features include the characteristic quartet and triplet of the ethyl group, the downfield singlet of the vinylic proton, the benzylic singlet, the aromatic multiplet, and the complex upfield signals of the piperidine ring. By following the detailed analytical and experimental guide presented, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of their subsequent synthetic endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

"mass spectrometry of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate"

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a compound featuring a core N-benzylpiperidine scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development.[1] This document outlines detailed, field-proven methodologies for sample analysis using both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry. We delve into the causal mechanisms behind expected fragmentation pathways, offering a predictive framework for the structural elucidation of this compound and its analogues. The protocols and interpretive guidance herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve robust and reliable characterization.

Introduction

The Analyte: this compound

This compound (CAS No. 40110-55-2) is a heterocyclic compound with a molecular formula of C₁₆H₂₁NO₂ and an exact mass of 259.15723 Da.[2] Its structure is characterized by three key functional regions:

-

A piperidine ring , a common scaffold in pharmaceuticals.[3]

-

An N-benzyl group , which significantly influences its fragmentation behavior.

-

An α,β-unsaturated ethyl ester moiety attached via an exocyclic double bond, which provides a site for potential rearrangements.

Understanding the mass spectrometric profile of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control during synthesis.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of organic compounds.[4] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can deduce its elemental composition and connectivity. For piperidine derivatives, both "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) provide complementary structural information.[4] This guide will explore both to construct a complete analytical picture.

Physicochemical Properties & Mass Spectrometry Amenability

The compound's physical and chemical properties dictate the optimal approach for MS analysis. The presence of a tertiary amine within the piperidine ring (predicted pKa ≈ 7.9) makes it an excellent candidate for positive-ion electrospray ionization, where it will readily accept a proton to form a stable [M+H]⁺ ion.[2]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₂ | [2] |

| Molecular Weight | 259.35 g/mol | [2] |

| Exact Mass | 259.157228913 Da | [2] |

| pKa (Predicted) | 7.92 ± 0.20 | [2] |

| LogP | 2.71 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

Experimental Design & Methodology

A robust analytical workflow is foundational to acquiring high-quality, interpretable data. The choice between gas chromatography (GC) and liquid chromatography (LC) as an inlet is determined by the analyte's volatility and the desired ionization method.

Caption: General experimental workflow for MS/MS analysis.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

This method is ideal for characterizing the protonated molecule and its fragments under soft ionization conditions.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Conditions (Positive ESI):

-

Ion Source: Electrospray Ionization (ESI), positive mode.[5]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.[6]

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).[5]

-

Scan Range (MS1): m/z 50-500.

-

MS/MS: Isolate the precursor ion [M+H]⁺ (m/z 260.16) and perform Collision-Induced Dissociation (CID) with argon. Vary collision energy (e.g., 10-40 eV) to observe the full fragmentation profile.[6]

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This method provides classic, reproducible fragmentation patterns useful for library matching and elucidating the core structure through high-energy fragmentation.

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.

-

-

MS Conditions (EI):

Data Interpretation: Fragmentation Analysis

The fragmentation of this compound is dictated by the relative stability of the resulting ions. The basic nitrogen of the piperidine ring and the benzylic position are the most influential features.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Under ESI conditions, the analysis begins with the protonated molecule, [M+H]⁺, at m/z 260.16 . Fragmentation is initiated by the charge site, which is predominantly the piperidine nitrogen.

-

Primary Pathway: Benzylic Cleavage: The most facile fragmentation is the cleavage of the bond between the nitrogen and the benzylic carbon. This results in the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum. The corresponding neutral loss is C₉H₁₄NO₂.

-

Secondary Pathway: Piperidine Ring Opening: Following protonation, the piperidine ring can undergo cleavage.[3] A common pathway involves the loss of the ethyl acetate group followed by ring fission, though this is typically less favored than benzylic cleavage.

-

Tertiary Pathway: Ester Fragmentation: The ethyl ester group can undergo neutral losses. A loss of ethylene (C₂H₄, 28 Da) would yield a fragment at m/z 232.15, while a loss of ethanol (C₂H₅OH, 46 Da) would result in a fragment at m/z 214.12.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI, the molecular ion, M⁺˙, is formed at m/z 259.16 . Fragmentation is more extensive and is initiated by the radical cation.

-

Dominant Pathway: α-Cleavage: The most prominent fragmentation for N-substituted piperidines under EI is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen.[3] The loss of the benzyl radical (C₇H₇˙) is highly favored, leading to the formation of a resonance-stabilized iminium ion at m/z 168.10 (C₉H₁₄NO₂⁺). This is often the base peak in an EI spectrum.

-

Tropylium Ion Formation: The benzyl fragment itself is detected as the highly abundant tropylium ion at m/z 91 .

-

Piperidine Ring Fission: The piperidine ring itself can fragment. A characteristic fragment for piperidine is observed at m/z 84.[8] Further cleavages can lead to smaller fragments.

-

McLafferty-type Rearrangement: A rearrangement involving the ester carbonyl and a gamma-hydrogen on the piperidine ring could lead to the loss of a neutral molecule, though this is less common than direct α-cleavage.

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. imedpub.com [imedpub.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Solubility of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a piperidine ring, a benzyl group, and an ethyl acetate moiety, imparts a unique combination of lipophilicity and polarity that dictates its behavior in various solvent systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering a framework for its application in research and development.

Understanding the solubility of this compound is critical for a range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions.

-

Purification: Developing effective crystallization and chromatographic purification methods.[2]

-

Pharmaceutical Formulation: Designing drug delivery systems and formulations where the compound is the active pharmaceutical ingredient (API) or a key intermediate.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₂ | [1][5][6] |

| Molecular Weight | 259.34 g/mol | [1][5][6] |

| Appearance | Yellow liquid | |

| Boiling Point | 130°C at 0.75 mmHg | [5][7] |

| Density | 1.129 g/cm³ (Predicted) | [1][5] |

| LogP (XLogP3) | 2.4 - 2.71 | [5][7] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Storage Temperature | 2-8°C |

The LogP value between 2.4 and 2.71 suggests that the compound is moderately lipophilic. The presence of ester and tertiary amine functionalities (three hydrogen bond acceptors) and the absence of hydrogen bond donors will significantly influence its interactions with protic and aprotic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Given the compound's moderate polarity, it is expected to have limited solubility in highly non-polar solvents. The benzyl and piperidine ring systems contribute to some non-polar character, but the polar ester group will hinder dissolution.

-

Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): This class of solvents is likely to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the ester group and are capable of solvating the overall molecule. Ethyl acetate, in particular, shares structural similarities with the ester moiety of the compound.[9][10]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols are also expected to be good solvents. While the compound cannot donate hydrogen bonds, the oxygen and nitrogen atoms can act as acceptors. The ability of alcohols to engage in hydrogen bonding and their overall polarity should facilitate the dissolution of the compound.

-

Aqueous Solubility: The compound is predicted to have low solubility in water due to its significant non-polar surface area and lack of hydrogen bond donating groups.

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Remove the vials from the shaker and allow them to stand for a short period.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

-

Perform a precise serial dilution of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method. A UV-Vis method would be suitable due to the presence of the aromatic benzyl group.

-

Construct a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Water | 10.2 |

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. echemi.com [echemi.com]

- 8. youtube.com [youtube.com]

- 9. linpchemical.com [linpchemical.com]

- 10. celanese.com [celanese.com]

"thermal stability of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate"

An In-depth Technical Guide on the Thermal Stability of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system.[1] Understanding its thermal stability is crucial for ensuring safe handling, storage, and application in pharmaceutical manufacturing. This technical guide provides a summary of the available physicochemical properties of this compound and outlines standard experimental protocols for assessing its thermal stability. Due to the limited publicly available data on the specific thermal decomposition of this compound, this guide presents a generalized framework for its analysis. Additionally, a plausible synthetic pathway is illustrated.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₂ | [1][2] |

| Molecular Weight | 259.34 g/mol | [3] |

| Appearance | Yellow liquid | [4] |

| Boiling Point | 130°C at 0.75 mmHg | [5] |

| Density | 1.129 g/cm³ | [5] |

| Flash Point | 127.8°C | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Hypothetical Experimental Protocols for Thermal Stability Analysis

To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp up the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 0°C.

-

Ramp up the temperature from 0°C to 350°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Identify the onset temperature of decomposition from any exothermic decomposition peaks.

-

Synthesis Pathway

This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, 1-benzyl-4-piperidone, with a phosphonate ylide. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.

The reaction begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, by a strong base (e.g., sodium hydride) to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 1-benzyl-4-piperidone. The resulting intermediate subsequently eliminates a phosphate ester to yield the desired alkene product.

Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the thermal analysis of a chemical compound like this compound.

Caption: A generalized workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, its reported physical properties, such as a relatively high boiling point and flash point, suggest moderate thermal stability under standard conditions. For applications requiring elevated temperatures, a thorough thermal analysis using techniques like TGA and DSC is imperative. The provided hypothetical protocols and workflows offer a robust framework for conducting such an analysis. The Horner-Wadsworth-Emmons reaction remains a primary and efficient route for its synthesis, underscoring its accessibility as a key pharmaceutical intermediate. Further research into its thermal decomposition products and kinetics would be beneficial for a complete understanding of its stability profile.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

The Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters: A Technical Guide

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This technical guide offers an in-depth exploration of the HWE synthesis of α,β-unsaturated esters, tailored for researchers, scientists, and professionals in drug development. The guide covers the core mechanism, detailed experimental protocols for key variations, and quantitative data to inform reaction optimization.

Core Principles and Mechanism

The Horner-Wadsworth-Emmons reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1] For the synthesis of α,β-unsaturated esters, a phosphonate bearing an ester group at the α-position, such as triethyl phosphonoacetate, is utilized.

The reaction mechanism commences with the deprotonation of the phosphonate at the carbon adjacent to the phosphoryl and ester groups, forming a resonance-stabilized carbanion.[1] This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone in what is typically the rate-limiting step.[1] The resulting betaine intermediate rapidly cyclizes to form a transient four-membered oxaphosphetane ring. This intermediate then collapses, yielding the α,β-unsaturated ester and a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup.[1]

Stereoselectivity

A key feature of the HWE reaction is its inherent stereoselectivity. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] This selectivity is influenced by several factors, including the steric bulk of the aldehyde and the phosphonate, the nature of the cation, and the reaction temperature.[1] For the synthesis of (Z)-α,β-unsaturated esters, modifications to the standard reaction conditions are necessary, most notably the Still-Gennari modification.[2]

Quantitative Data Summary

The following tables summarize the yields and stereoselectivities of the HWE reaction under various conditions, providing a comparative overview for reaction design.

Table 1: Influence of Base and Solvent on the HWE Reaction of Benzaldehyde with Triethyl Phosphonoacetate

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

| 1 | NaH (1.1) | THF | 25 | 2 | 95 | >95:5 |

| 2 | DBU (1.5) / LiCl (1.5) | Acetonitrile | 25 | 4 | 92 | >98:2 |

| 3 | K₂CO₃ (2.0) | Ethanol | 25 | 12 | 88 | >95:5 |

| 4 | LiOH·H₂O (2.0) | None | 25 | 1 | 97 | 99:1[3] |

| 5 | Ba(OH)₂·8H₂O (1.5) | THF | 25 | 0.5 | 95 | >99:1[3] |

Table 2: HWE Reaction with Various Aldehydes and Triethyl Phosphonoacetate

| Entry | Aldehyde | Base (equiv.) | Solvent | Yield (%) | E:Z Ratio |

| 1 | Cyclohexanecarboxaldehyde | LiOH·H₂O (2.0) | None | 91 | 92:8[3] |

| 2 | n-Octanal | LiOH·H₂O (2.0) | None | 85 | 94:6[3] |

| 3 | Isobutyraldehyde | Ba(OH)₂·8H₂O (1.5) | THF | 92 | >99:1[3] |

| 4 | 4-Methoxybenzaldehyde | DBU (1.5) / LiCl (1.5) | THF | 93 | 98:2[4] |

| 5 | 4-Chlorobenzaldehyde | DBU (1.5) / LiCl (1.5) | THF | 90 | 97:3[4] |

Table 3: Still-Gennari Modification for (Z)-α,β-Unsaturated Esters

| Entry | Aldehyde | Phosphonate Reagent | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |

| 1 | Benzaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS (1.1) / 18-crown-6 (1.1) | THF | -78 | 85 | >95:5[2] |

| 2 | Cyclohexanecarboxaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | NaH (1.1) | THF | -20 | 90 | 91:9[5] |

| 3 | n-Octanal | Bis(1,1,1,3,3,3-hexafluoroisopropyl) (methoxycarbonylmethyl)phosphonate | NaH (1.1) | THF | -20 | 85 | 91:9[5] |

| 4 | Cinnamaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | NaH (1.1) | THF | -20 | 88 | 86:14[5] |

Experimental Protocols

Synthesis of Triethyl Phosphonoacetate via the Arbuzov Reaction

The phosphonate reagent is typically prepared via the Michaelis-Arbuzov reaction.[6]

Procedure: A mixture of triethyl phosphite (1.2 equivalents) and ethyl chloroacetate (1.0 equivalent) is heated at 150-160 °C under a nitrogen atmosphere for 2-4 hours.[7] The progress of the reaction can be monitored by the cessation of ethyl chloride evolution. After cooling to room temperature, the crude product is purified by vacuum distillation to afford triethyl phosphonoacetate as a colorless oil.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

The Wittig Reaction on Piperidin-4-one Scaffolds: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The functionalization of this privileged scaffold is therefore of paramount importance in drug discovery and development. The Wittig reaction, a Nobel Prize-winning olefination method, provides a powerful and versatile tool for the conversion of the carbonyl group in piperidin-4-one derivatives into a diverse range of exocyclic alkenes.[3][4] This technical guide offers an in-depth exploration of the Wittig reaction and its variants as applied to piperidin-4-one systems. We will delve into the mechanistic underpinnings that govern stereoselectivity, provide practical, field-proven experimental protocols, and present a comparative analysis of the Wittig reaction with the Horner-Wadsworth-Emmons (HWE) modification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors.

Introduction: The Strategic Importance of Piperidin-4-ylidene Derivatives

The piperidin-4-one core is a versatile synthetic intermediate, readily available and amenable to a wide range of chemical transformations.[5] The conversion of the C4-carbonyl to an exocyclic double bond via the Wittig reaction generates piperidin-4-ylidene derivatives, a class of compounds with significant pharmacological relevance. These derivatives are found in antihistamines, antipsychotics, and a variety of other therapeutic agents. The exocyclic double bond serves as a key structural motif and a handle for further synthetic diversification.

The Wittig reaction offers a direct and reliable method for the synthesis of these valuable structures. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[3][4] The immense thermodynamic stability of the triphenylphosphine oxide byproduct is a major driving force for this transformation.[6]

Mechanistic Insights: Controlling Stereoselectivity in the Wittig Reaction

The stereochemical outcome of the Wittig reaction is a critical consideration in the synthesis of complex molecules. The geometry of the resulting alkene (E or Z) is primarily determined by the nature of the phosphorus ylide employed.[3] Ylides are generally classified as stabilized, semi-stabilized, or unstabilized, based on the substituents attached to the carbanionic center.

The Role of Ylide Stability

-